molecular formula C7H13BrN2O B15051379 (S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one

Cat. No.: B15051379
M. Wt: 221.09 g/mol
InChI Key: DGGHZSBIWNCEJI-NTSWFWBYSA-N
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Description

(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a bromine atom and an amino group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-propan-1-one
  • (S)-2-Amino-1-(®-3-fluoro-pyrrolidin-1-yl)-propan-1-one
  • (S)-2-Amino-1-(®-3-iodo-pyrrolidin-1-yl)-propan-1-one

Uniqueness

(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions and may affect the compound’s biological activity.

Properties

Molecular Formula

C7H13BrN2O

Molecular Weight

221.09 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-bromopyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6+/m0/s1

InChI Key

DGGHZSBIWNCEJI-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)Br)N

Canonical SMILES

CC(C(=O)N1CCC(C1)Br)N

Origin of Product

United States

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